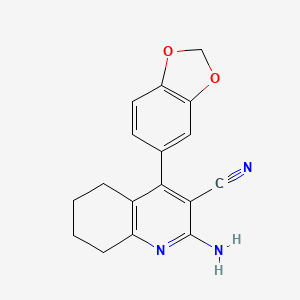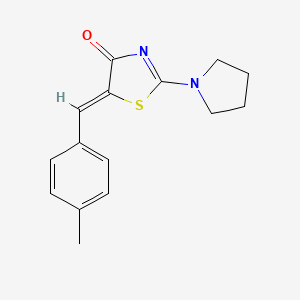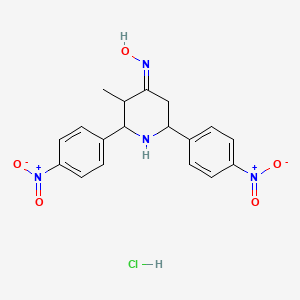![molecular formula C14H9Cl2F3N2O B5545042 N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea](/img/structure/B5545042.png)
N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea derivatives has been explored through one-pot reactions involving 4-chloro-3-trifluoromethylaniline, triphosgen, and substituted aniline. These methods yield products with high purity and in significant overall yield, demonstrating the efficiency of the synthetic routes for these compounds (Liu He-qin, 2010); (Yan Feng-mei, Liu He-qin, 2009).
Molecular Structure Analysis
Chemical Reactions and Properties
Chemical reactions involving urea derivatives are versatile, demonstrating the ability to undergo N-chlorination efficiently. This versatility opens pathways for further functionalization and application of these compounds in various chemical reactions, showcasing their potential as intermediates in synthetic chemistry (M. Sathe, H. N. Karade, M. P. Kaushik, 2007).
Physical Properties Analysis
The crystal structure studies of related urea derivatives provide insights into the physical properties of these compounds, such as molecular conformation, hydrogen bonding, and crystal packing. These analyses reveal the stability and solid-state arrangements of urea derivatives, contributing to a better understanding of their physical characteristics (Shengjiao Yan, Chao Huang, Yan-Mei Li, Yu Yan, Jun Lin, 2008).
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Analysis
- Triclocarban's Environmental Presence : Triclocarban, a compound structurally related to N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea, has been extensively used as an antibacterial additive in personal care products. A study by Halden and Paull (2004) introduced a liquid chromatography-electrospray ionization mass spectrometry method for determining triclocarban concentrations in aquatic environments. This study highlighted triclocarban as a frequent but underreported contaminant in U.S. water resources, suggesting its environmental fate and behavior deserve further scrutiny (Halden & Paull, 2004).
Biological and Medical Research
- In vitro Anti-Cancer Potential : N,N'-Diarylureas, including derivatives of N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea, were identified as potent activators of the eIF2α kinase heme-regulated inhibitor. These compounds inhibit cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex, suggesting potential as anti-cancer agents (Denoyelle et al., 2012).
Agricultural Applications
- Insecticidal Activity : Compounds related to N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea, such as 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea and its analogs, represent a new class of insecticides. Their mechanism involves interference with cuticle deposition, showcasing a novel mode of action for insect control with expected safety towards mammals (Mulder & Gijswijt, 1973).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[2-chloro-4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-9-2-4-10(5-3-9)20-13(22)21-12-6-1-8(7-11(12)16)14(17,18)19/h1-7H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNZEECMEQDMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl){[2-chloro-4-(trifluoromethyl)phenyl]amino}carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5544963.png)
![4-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5544971.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5544975.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5544983.png)
![4-methoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5544990.png)
![2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5544999.png)


![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide](/img/structure/B5545036.png)


![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate](/img/structure/B5545060.png)